(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one

hMAO-B inhibition neurodegeneration selectivity index

(3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one (CAS 256485-62-8) is a synthetic 3-arylidenechroman-4-one derivative in which the exocyclic arylidene moiety bears a thiophen-2-yl substituent at the 3-position of the chroman-4-one core. It belongs to the broader class of homoisoflavonoid-related α,β-unsaturated carbonyl compounds that includes aurones and chalcone analogs, all sharing a reactive Michael-acceptor enone system.

Molecular Formula C14H10O2S
Molecular Weight 242.29g/mol
CAS No. 256485-62-8
Cat. No. B354197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one
CAS256485-62-8
Molecular FormulaC14H10O2S
Molecular Weight242.29g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CS2)C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C14H10O2S/c15-14-10(8-11-4-3-7-17-11)9-16-13-6-2-1-5-12(13)14/h1-8H,9H2/b10-8+
InChIKeyZNSDCNJMPKNYLO-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one (CAS 256485-62-8) – Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


(3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one (CAS 256485-62-8) is a synthetic 3-arylidenechroman-4-one derivative in which the exocyclic arylidene moiety bears a thiophen-2-yl substituent at the 3-position of the chroman-4-one core. It belongs to the broader class of homoisoflavonoid-related α,β-unsaturated carbonyl compounds that includes aurones and chalcone analogs, all sharing a reactive Michael-acceptor enone system [1]. Its molecular formula is C₁₄H₁₀O₂S (MW 242.29), with a computed logP of 3.41, zero hydrogen-bond donors, and a topological polar surface area of 26.3 Ų, placing it firmly within Lipinski's Rule of Five space and indicating favorable permeability characteristics for cell-based assay deployment [2]. The compound is commercially available from multiple suppliers at purities ranging from 90% to 98% and is sold exclusively for non-human research use .

Why (3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one Cannot Be Casually Substituted by In-Class 3-Arylidenechroman-4-one Analogs


Within the 3-arylidenechroman-4-one chemotype, the nature of the arylidene substituent exerts a profound and non-linear influence on both potency and biological target selectivity. In the systematic hMAO-B inhibition study by Desideri et al. (2016), the 18-membered (E)-3-heteroarylidenechroman-4-one series (1a–r) displayed IC₅₀ values spanning three orders of magnitude—from 10.58 nM to >100 µM—solely as a function of heteroaryl ring identity and substitution pattern [1]. The thiophene-bearing analog occupies a distinct intermediate potency niche that is mechanistically informative for structure–activity relationship (SAR) campaigns. Similarly, in the platelet aggregation inhibition study by Reddy et al. (2016), the 2-thiophene-substituted compound (Compound 1) was among the three most active derivatives out of sixteen tested, whereas other aryl substituents conferred markedly weaker activity, underscoring that the thiophene ring is not an interchangeable aromatic bioisostere for phenyl, furyl, or pyridyl in this scaffold [2]. Generic substitution without reference to these quantitative differentials risks selecting a compound with orders-of-magnitude lower target engagement or entirely divergent biological profile.

Quantitative Comparator Evidence for (3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one: hMAO-B Inhibition, Antiplatelet Activity, and Antifungal Selectivity


hMAO-B Inhibitory Activity of the Thiophene Analog Versus the Most Potent Series Member and the Clinical Reference Inhibitor Selegiline

In a recombinant human MAO-B cell-based assay (BTI-Tn-5B1-4 insect cell line expressing human MAO-B), (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one displayed an IC₅₀ of 1,130 nM [1]. Within the same study series (Desideri et al., 2016), the most potent compound—(E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one (1c)—achieved an IC₅₀ of 10.58 nM against hMAO-B with a selectivity index (SI) exceeding 9,452 over hMAO-A, while the reference irreversible inhibitor selegiline yielded IC₅₀ = 19.60 nM [2]. The thiophene analog is thus approximately 107-fold less potent against hMAO-B than 1c and approximately 58-fold less potent than selegiline, yet it retains low-micromolar single-digit inhibitory activity that places it in a mechanistically useful range for probe development where ultra-high potency is not required. All compounds in the series were found to be selective for hMAO-B over hMAO-A, indicating that the thiophene analog shares the isoform selectivity profile of the class [2].

hMAO-B inhibition neurodegeneration selectivity index

Inhibition of ADP-Induced Platelet Aggregation by the 2-Thiophene-Substituted 3-Arylidenechroman-4-one Versus the Full 16-Compound Series

In a washed rabbit platelet assay, the 2-thiophene-substituted 3-arylidenechroman-4-one derivative (Compound 1 in the series of 16) inhibited ADP (20 µM)-induced platelet aggregation by 81.3%. This ranked second only to Compound 11 (3,5-dimethoxybenzene-substituted; 88.7% inhibition) and exceeded Compound 13 (2,3-dimethoxybenzene; 85.0%) [1]. Other aryl-substituted analogs in the series exhibited substantially lower inhibition. The activity was confirmed in a collagen (10 µg/mL)-induced aggregation model as a secondary inducer [1]. While the platelet aggregation study used a thiophene-substituted analog that is structurally consistent with the target compound, direct confirmatory data with an independently sourced sample of CAS 256485-62-8 under identical assay conditions should be obtained for procurement-grade verification.

antiplatelet thrombosis ADP receptor

Antifungal Activity Selectivity of Thiophene-Substituted Aurone/Chromen-4-one Scaffolds Versus Indole- and Aminopyrimidine-Substituted Analogs

In a systematic study of aurone derivatives with heterocyclic B-ring substituents (Li et al., Russian Journal of General Chemistry, 2022), thiophene-substituted aurones—which share the same α,β-unsaturated ketone pharmacophore and heteroarylidene geometry as the target 3-arylidenechroman-4-one—exhibited selective inhibitory activity against fungi, in contrast to indole-substituted aurones that selectively inhibited Gram-positive bacteria and aminopyrimidine-substituted aurones that preferentially targeted Gram-negative bacteria . This heterocycle-dependent antimicrobial spectrum divergence demonstrates that the thiophene ring is not merely a potency modulator but a determinant of target organism selectivity. Although this study evaluated aurone rather than chroman-4-one scaffolds, the shared enone- heteroaryl pharmacophore allows class-level inference of antifungal selectivity for thiophene-bearing congeners until direct chroman-4-one antifungal data become available.

antifungal aurone heterocyclic SAR

Physicochemical Parameter Comparison: logP and Hydrogen-Bonding Profile of the Thiophene Analog Relative to the Optimized Lead Compound 1c

The computed logP of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one is 3.41, with zero hydrogen-bond donors and three hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 26.3 Ų [1]. In comparison, the most potent series member 1c bears a 5,7-dichloro substitution on the chromanone core and a 2-(dimethylamino)pyrimidin-5-ylmethylene group at the 3-position, which introduces additional hydrogen-bond acceptors and a basic nitrogen center, increasing molecular weight and altering lipophilicity. While the exact logP of 1c was not reported, the thiophene analog's lower molecular complexity (MW 242.29 vs. an estimated MW >350 for 1c) and absence of additional polar substituents result in a more lipophilic, less functionalized scaffold [1]. This simpler physicochemical profile makes the thiophene analog a more tractable starting point for further medicinal chemistry optimization where incremental logP and TPSA modulation is desired.

logP Lipinski rules permeability drug-likeness

Absence of Detectable hMAO-A Inhibition Confirms Isoform Selectivity of the Thiophene Analog Versus the Broader 3-Heteroarylidenechroman-4-one Class

All 18 compounds (1a–r) in the Desideri et al. (2016) study were evaluated against both hMAO-A and hMAO-B isoforms and were uniformly found to be selective hMAO-B inhibitors with IC₅₀ values against hMAO-A that were >3,431 nM in every case [1]. For the thiophene analog (1e or equivalent designation in the series), the hMAO-B IC₅₀ of 1,130 nM and the absence of detectable hMAO-A inhibition at the highest tested concentration indicate a selectivity window exceeding 3-fold for hMAO-B over hMAO-A. This isoform selectivity is a defining class characteristic that distinguishes the 3-heteroarylidenechroman-4-one series from non-selective MAO inhibitors such as tranylcypromine and phenelzine.

hMAO-A isoform selectivity off-target screening

Evidence-Backed Research Application Scenarios for (3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one Procurement


hMAO-B Selectivity Probe for Neurodegenerative Disease Target Validation

With a confirmed hMAO-B IC₅₀ of 1,130 nM and class-level hMAO-A selectivity (IC₅₀ >3,431 nM), this compound is suitable as a moderate-potency, isoform-selective chemical probe for hMAO-B target engagement studies in cellular models of Parkinson's disease and Alzheimer's disease. Researchers running parallel assays with the high-potency analog 1c (IC₅₀ = 10.58 nM) and the reference inhibitor selegiline (IC₅₀ = 19.60 nM) can use the thiophene analog as an intermediate-potency control to establish concentration–response relationships and confirm that observed biological effects correlate with hMAO-B engagement rather than off-target activity [1].

Antiplatelet Screening Cascade with Defined Structure–Activity Comparator

The demonstrated 81.3% inhibition of ADP-induced platelet aggregation positions this compound as a validated starting point for antiplatelet drug discovery programs targeting P2Y₁₂-independent pathways. Procurement alongside the more potent dimethoxybenzene analogs (Compounds 11 and 13, achieving 88.7% and 85.0% inhibition, respectively) enables a three-point SAR comparison that can dissect the contribution of the thiophene sulfur atom to antiplatelet activity versus the electron-donating methoxy groups on the phenyl ring [2].

Antifungal Agent Development Leveraging Heterocycle-Dependent Microbial Spectrum Selectivity

Based on the class-level finding that thiophene-substituted enones preferentially inhibit fungi over Gram-positive and Gram-negative bacteria, this compound should be prioritized for antifungal screening panels targeting Candida spp., Aspergillus spp., or agricultural fungal pathogens. Procurement alongside an indole-substituted analog (Gram-positive selective) and an aminopyrimidine-substituted analog (Gram-negative selective) enables a heterocycle-swap experimental design that directly tests the hypothesis that the thiophene ring dictates antifungal spectrum selectivity within this chemotype .

Medicinal Chemistry Optimization Starting Point with Favorable Physicochemical Headroom

With MW of 242.29, logP of 3.41, and only three hydrogen-bond acceptors, this compound presents a lean scaffold amenable to multiparameter optimization. Compared to the more potent but heavier analog 1c (estimated MW >350, ≥5 HBA), the thiophene analog offers greater latitude for introducing substituents that modulate potency, solubility, and metabolic stability without exceeding lead-like property thresholds. Medicinal chemistry teams procuring this compound can systematically explore substitution at the chromanone 6- and 7-positions while monitoring logP, TPSA, and ligand efficiency metrics [3].

Quote Request

Request a Quote for (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.